molecular formula C12H16ClN5 B12465348 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 7508-61-4

6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12465348
CAS No.: 7508-61-4
M. Wt: 265.74 g/mol
InChI Key: IHYDUYLTJOPGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a chloro group at position 6, a methyl group at position 1, and a cyclohexylamine substituent at position 2. The chloro and cyclohexyl groups in this compound likely influence its pharmacokinetic and binding properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

7508-61-4

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H16ClN5/c1-18-11-9(7-14-18)10(16-12(13)17-11)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16,17)

InChI Key

IHYDUYLTJOPGCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorine atom: Chlorination reactions are employed to introduce the chlorine atom at the desired position.

    Substitution with cyclohexyl and methyl groups: Nucleophilic substitution reactions are used to introduce the cyclohexyl and methyl groups.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The 6-chloro group undergoes nucleophilic substitution due to electron withdrawal from adjacent nitrogen atoms. Key reactions include:

Reaction Conditions Products Yield Source
Amine substitutionCyclohexylamine, DMF, 80°C, 12 h6-Cyclohexylamino-1-methyl-N-phenyl analog72%
Methoxy substitutionNaOMe, MeOH, reflux, 6 h6-Methoxy-1-methyl-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine65%
Hydrazine substitutionHydrazine hydrate, EtOH, 60°C, 8 h6-Hydrazinyl-1-methyl-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine68%

Mechanistic Insight : The chloro group’s activation by the pyrimidine ring facilitates displacement by nucleophiles. Steric hindrance from the cyclohexyl group at N4 slows substitution compared to less bulky analogs.

Cross-Coupling Reactions

The chloro group can be converted to iodide for cross-coupling:

Reaction Conditions Products Yield Source
IodinationNIS, DMF, 110°C, 3 h6-Iodo-1-methyl-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine85%
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, DME, 80°C6-Aryl-1-methyl-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine derivatives60–78%
Sonogashira couplingPdCl₂, CuI, terminal alkyne, Et₃N6-Alkynyl-1-methyl-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine55%

Key Finding : Iodination significantly enhances reactivity in palladium-mediated couplings, enabling aryl or alkynyl group installation .

Functionalization of the N4 Cyclohexyl Group

The cyclohexylamine moiety can undergo secondary modifications:

Reaction Conditions Products Yield Source
OxidationKMnO₄, H₂O, 100°CN4-Cyclohexanone derivative42%
Reductive alkylationAldehyde, NaBH₃CN, MeOHN4-Alkylcyclohexyl analogs58%

Limitation : Bulky cyclohexyl groups reduce reaction rates compared to smaller N4 substituents.

Electrophilic Aromatic Substitution

Electrophilic attacks occur at C3 of the pyrazole ring due to π-electron density:

Reaction Conditions Products Yield Source
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-6-chloro-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine34%
BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromo-6-chloro-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine29%

Note : Low yields stem from deactivation by electron-withdrawing groups on the pyrimidine ring.

Biological Activity Modulation via Derivatization

Derivatives synthesized via the above reactions show varied kinase inhibition:

Derivative Kinase Target IC₅₀ (µM) Source
6-Methoxy analogCSF-1R1.2
6-(4-Fluorophenyl) analogSrc0.47
6-Hydrazinyl analogEGFR3.8

SAR Insight : Bulky C6 substituents (e.g., aryl groups) improve kinase selectivity, while polar groups (e.g., hydrazine) enhance solubility .

Stability and Degradation Pathways

  • Hydrolysis : The 6-chloro group hydrolyzes in aqueous base (pH > 10) to form 6-hydroxy derivatives.

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming fused-ring byproducts.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against various cancer cell lines.

1.2 Inhibition of Kinase Activity

This compound has been investigated for its ability to inhibit specific kinases, which are crucial in various signaling pathways involved in cancer and other diseases. The structural features of this compound allow it to act as a bulky ATP mimetic, making it effective against kinases such as CDPK1 (calcium-dependent protein kinase 1) associated with Toxoplasma gondii infection. The inhibition of this kinase has implications for treating toxoplasmosis, a disease caused by this parasite .

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic strategies have been reported to optimize yields and improve the efficiency of the synthesis process .

2.2 Development of Functional Derivatives

The compound serves as a precursor for synthesizing various functional derivatives that may exhibit enhanced biological activity or selectivity. By modifying the cyclohexyl group or introducing different substituents at the pyrazolo or pyrimidine rings, researchers aim to develop new therapeutic agents with improved pharmacological profiles .

Case Studies and Research Findings

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound shows promising results against specific cancer cell lines. For example, studies evaluating its efficacy against breast cancer cells indicated significant inhibition of cell growth and induction of apoptosis .

3.2 In Vivo Efficacy

Further research has explored the in vivo efficacy of this compound in animal models. It has been shown to effectively reduce tumor size and improve survival rates in mice bearing xenograft tumors derived from human cancer cells . These findings support the potential of this compound as a lead candidate for further development.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The substituents at positions 4 and 6 are critical for modulating activity. Key analogs and their properties include:

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Key Applications/Activities Reference ID
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl... 4-(3,4-dimethylphenyl) 287.75 Unknown (structural analog)
6-(Chloromethyl)-N,1-dimethyl... 4-methylamino, 6-chloromethyl 226.68 Intermediate for disubstituted derivatives
OSI-027 (R39) 4-morpholino, 6-aryl 447.52 mTOR inhibitor (IC50: 22 nM mTORC1)
N-benzyl-1-methyl... 4-benzyl 273.72 SARS-CoV-2 Mpro inhibitor

Key Observations :

  • Chloro vs. Chloromethyl at Position 6 : The chloromethyl group in 6-(chloromethyl)-N,1-dimethyl... enhances reactivity for further substitution, serving as a versatile intermediate . In contrast, the chloro group in the target compound may improve stability or direct binding interactions.
  • Cyclohexyl vs.

Pharmacological Activities

Anticancer Activity
  • Lead Pyrazolopyrimidines : Derivatives such as 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit IC50 values as low as 9.8 nM against breast cancer cells, attributed to hydrophobic interactions with ATP-binding pockets .
  • mTOR Inhibitors : OSI-027 (a pyrazolopyrimidine analog) shows dual inhibition of mTORC1/2 (IC50: 22 nM and 65 nM) and suppresses phosphorylation of 4E-BP1 and S6K1, critical for cancer cell proliferation .
Anti-inflammatory and Antiviral Activity
  • A lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine compound suppresses TNF and CXCL8 production in immune cells, with synergistic effects observed when combined with dexamethasone .
  • N-benzyl-1-methyl...

Critical Analysis of Substituent Effects

  • Chloro Group (Position 6) : Enhances electrophilicity, facilitating substitutions, but may reduce solubility compared to methoxy or methylthio groups .
  • Cyclohexylamine (Position 4) : Compared to smaller amines (e.g., methyl or ethyl), the cyclohexyl group may improve target selectivity by filling hydrophobic pockets in proteins, as seen in kinase inhibitors . However, excessive bulk could hinder binding in some cases.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl in ) often enhance π-π stacking interactions, while aliphatic groups (e.g., cyclohexyl) may optimize logP values for bioavailability.

Biological Activity

6-Chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological properties, synthesis pathways, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16ClN5
  • Molecular Weight : 253.74 g/mol
  • CAS Number : 7508-61-4

Anticancer Properties

Recent research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit various protein kinases involved in tumor growth and proliferation. The structure of this compound suggests potential interactions with these kinases, which could lead to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Activity TypeMechanismReferences
AnticancerInhibition of protein kinases
AntiviralPotential inhibition of viral replication

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit enzymes like cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are crucial in various cellular processes including cell division and metabolism. This inhibition can lead to altered cellular responses and has been explored for therapeutic applications in cancer and neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic pathway includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyclohexyl group via alkylation.
  • Chlorination at the 6-position to enhance biological activity.

This compound serves as a synthetic building block for various derivatives that may exhibit enhanced or novel biological activities.

Case Studies

Several case studies highlight the biological efficacy of pyrazolo[3,4-d]pyrimidines:

  • Antitumor Activity : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cancer progression.
  • Antiviral Effects : Another investigation suggested that similar compounds could disrupt viral replication cycles, indicating potential use in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki coupling. For example, alkylation of pyrazolo[3,4-d]pyrimidine precursors with cyclohexylamine under dry acetonitrile or dichloromethane (DCM) is common. Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity critically affect regioselectivity and yield. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves purity .
  • Key Data : IR and ¹H NMR are essential for confirming the chloro and cyclohexyl substituents. For instance, IR peaks at ~750 cm⁻¹ (C-Cl stretch) and ¹H NMR signals for cyclohexyl protons (δ 1.2–2.0 ppm) validate the structure .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology : Combine spectroscopic (¹H/¹³C NMR, IR) and mass spectrometry (MS) data. X-ray crystallography (if crystals are obtainable) provides definitive conformation. For example, ¹H NMR resolves methyl (δ ~3.5 ppm) and pyrazolo-pyrimidine aromatic protons (δ 8.0–9.0 ppm), while MS confirms molecular weight (e.g., m/z 305.8 for C₁₃H₁₇ClN₆) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Methodology : Use directing groups (e.g., chloro at position 6) to control substitution sites. Suzuki-Miyaura coupling with iodinated intermediates (e.g., 3-iodo-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine) enables selective aryl/heteroaryl incorporation. Optimize catalysts (Pd(PPh₃)₄) and base (K₂CO₃) to minimize byproducts .
  • Case Study : In synthesizing CNS-penetrant analogs, Suzuki coupling with boronic acids (e.g., 6-cyclopropoxynaphthalen-2-yl) achieved >80% yield when performed under inert conditions (N₂ atmosphere) .

Q. How are structure-activity relationships (SAR) evaluated for kinase inhibition (e.g., Src, KDR)?

  • Methodology : Synthesize derivatives with varied substituents (e.g., cyclohexyl vs. tetrahydro-2H-pyran-4-yl) and test in kinase assays (IC₅₀ determination). For example, replacing cyclohexyl with a hydroxyl-containing group (e.g., trans-4-hydroxycyclohexyl) improved solubility and reduced toxicity in TNBC models .
  • Data Interpretation : A 10-fold increase in Src inhibition (IC₅₀ = 0.003 μM) was observed with optimized substituents, correlating with enhanced anti-proliferative activity in MDA-MB-231 cells .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Conduct pharmacokinetic (PK) studies (e.g., plasma half-life, bioavailability) and toxicity profiling. For instance, compound 13an showed a 4.2-hour plasma half-life in mice and >90% oral bioavailability, explaining its superior in vivo efficacy despite moderate in vitro cytotoxicity .
  • Contradiction Analysis : High lipophilicity (LogP >3) may limit blood-brain barrier penetration despite potent enzyme inhibition. Adjust substituents (e.g., adding polar oxetane groups) to balance LogP and CNS penetration .

Q. How is computational chemistry applied to optimize drug-like properties?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase targets (e.g., Src homology 2 domain). QSAR models guide substituent selection for improved ADME (absorption, distribution, metabolism, excretion). For example, introducing morpholine groups reduced hERG channel binding, mitigating cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.